3-(Dimethylamino)benzoic acid
Overview
Description
Synthesis of Novel Antitumor Agents
The synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c is a notable advancement in the field of antitumor agents. Utilizing a dual role Pd(II) catalyst, researchers have developed a convenient method for creating this compound, which is significant due to its structure being a key framework in isochromene natural products .
Photochemical Heterolysis and Anion Recognition
Research into the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters has revealed the generation of a benzyl cation with a low-energy triplet state. This study has implications for understanding the photolysis process and the resulting products, such as 3,5-bis(dimethylamino)benzyl ethers and 3,5-bis(dimethylamino)toluene . Additionally, 4-(N,N-Dimethylamino)benzoic acid has been identified as a simple chromogenic and fluorogenic anion host with high selectivity for divalent anions like HPO4^2- and SO4^2-, demonstrating the importance of basicity and charge density in anion recognition .
Molecular Structure and Properties of Quinazolino Derivatives
The synthesis and characterization of isomeric 3-dimethylamino and 4-dimethylamino derivatives of quinazolino compounds have been achieved. Spectroscopic methods and quantum calculations have confirmed the structures, and the alkalinity constants and emission spectra of these compounds have been reported, providing insight into their protonation and photophysical properties .
Organotin(IV) Complexes Derived from 3-(Dimethylamino)benzoic Acid
The synthesis, characterization, and cytotoxic assay of organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid have been conducted. These complexes exhibit different coordination modes and have been evaluated for their cytotoxicity against human liver carcinoma cells, with one complex showing promising biological activity .
Crystal Polymorphs and Structural Analysis
The discovery of two crystal polymorphs of 3-(dimethylamino)benzoic anhydride through single crystal X-ray diffraction analysis has provided valuable information on the differing conformations and solid-state packing arrangements of this compound . Furthermore, two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been characterized, highlighting the importance of intermolecular hydrogen bonding in the formation of dimeric acid-acid motifs .
Structural and Biological Insights from DFT
A comprehensive structural investigation of 4-Dimethylamino benzoic acid using various spectroscopic techniques and density functional theory (DFT) calculations has been conducted. The stability of the compound is attributed to hyper-conjugative interactions and a hydrogen-bonding network, with molecular docking studies indicating potential biological interactions with Adenovirus protein .
Scientific Research Applications
Anion Recognition and Selectivity
3-(Dimethylamino)benzoic acid demonstrates notable affinity and selectivity for certain divalent anions like HPO4²- and SO4²- over various monovalent anions, making it a potential candidate for anion recognition applications in analytical chemistry (Hou & Kobiro, 2006).
Polymorph Characterization
The compound has been used to study new polymorphs in crystallography. Investigations have led to the characterization of different polymorph structures that form under various conditions, enhancing our understanding of molecular and crystal structures (Aakeröy, Desper, & Levin, 2005).
Chemical Synthesis
This chemical plays a role in the synthesis of various compounds. For example, its use in the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde has been documented, showing its versatility in organic synthesis (Xie Chuan, 2005).
Transient Chemical Oscillations
In the field of chemical kinetics, 3-(Dimethylamino)benzoic acid has been studied for its role in transient chemical oscillations in reactions with acidic bromate. This research contributes to the understanding of nonlinear phenomena in chemical reactions (Bell & Wang, 2015).
Antiviral Research
Though not directly related to drug use, 3-(Dimethylamino)benzoic acid derivatives have been explored in antiviral research, particularly in the development of HIV-1 maturation inhibitors. This research contributes to understanding the molecular mechanisms of potential antiviral agents (Swidorski et al., 2016).
Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor, particularly in its ability to protect metals like steel in acidic environments, an important aspect in industrial chemistry (Singh et al., 2016).
Molecular Complex Formation
3-(Dimethylamino)benzoic acid is also involved in the formation of hybrid coordination-molecular complexes. This aspect is significant in the development of new materials with specific chemical and physical properties (Seaton, Scowen, & Blagden, 2009).
Safety And Hazards
3-(Dimethylamino)benzoic acid causes skin irritation and serious eye damage . It can cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
3-(dimethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGFNJRAUMCZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059199 | |
Record name | Benzoic acid, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 3-Dimethylaminobenzoic acid | |
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Product Name |
3-(Dimethylamino)benzoic acid | |
CAS RN |
99-64-9 | |
Record name | 3-(Dimethylamino)benzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=99-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Dimethylamino)benzoic acid | |
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Record name | 3-(Dimethylamino)benzoic acid | |
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Record name | Benzoic acid, 3-(dimethylamino)- | |
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Record name | Benzoic acid, 3-(dimethylamino)- | |
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Record name | 3-dimethylaminobenzoic acid | |
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Record name | 3-(Dimethylamino)benzoic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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